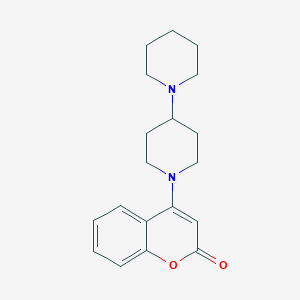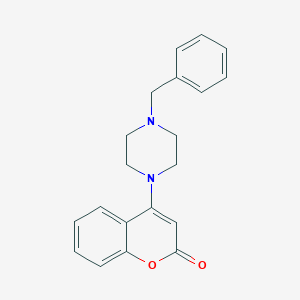![molecular formula C9H8Cl2N4S B427746 5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine CAS No. 338391-99-4](/img/structure/B427746.png)
5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
The compound “5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The structure also indicates the presence of a sulfanyl group attached to a dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a sulfanyl group, and a dichlorobenzyl group . The dichlorobenzyl group is likely to make the molecule somewhat polar, and the presence of the nitrogen atoms in the triazole ring could potentially allow for hydrogen bonding.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atom between the nitrogen atoms . The sulfanyl group can potentially be oxidized, and the dichlorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl group would likely make the compound somewhat polar, and it might have a relatively high boiling point due to the potential for intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies : Research has focused on synthesizing novel derivatives and analyzing their structures. For instance, Heras et al. (2003) described the synthesis of novel triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles starting from related compounds. These compounds exhibited an unexpected triazinone ring opening, suggesting potential for further chemical manipulations (Heras, Font, Linden, & Villalgordo, 2003).
Antimicrobial Properties : Some derivatives have shown promising antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, noting that some compounds displayed good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential in Drug Design : These compounds have been explored for their potential in drug design, particularly as inhibitors for specific enzymes. Al-Wahaibi et al. (2019) studied a derivative as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1, suggesting its relevance in therapeutic applications (Al-Wahaibi, Joubert, Blacque, Al-Shaalan, & El-Emam, 2019).
Cytotoxicity and Cancer Research : The derivatives of this compound have been evaluated for their cytotoxic properties against various cancer cell lines. Shi et al. (2013) found that one such compound exhibited activities with IC50 values ranging from 0.04 to 23.6 µM against nine human cancer cell lines (Shi, Song, Li, Ye, Xiong, & Yu, 2013).
Zukünftige Richtungen
The study of triazole derivatives is a very active area of research, and new compounds with interesting properties are being synthesized and studied all the time . This particular compound could potentially be studied for its biological activities, or it could be used as a building block in the synthesis of more complex molecules .
Wirkmechanismus
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other triazole compounds, it may interact with its targets via hydrogen bonding or van der waals interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-6-2-1-5(3-7(6)11)4-16-9-13-8(12)14-15-9/h1-3H,4H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFIXCVVZQTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NNC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)

![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[(4-chlorobenzyl)amino]-2H-chromen-2-one](/img/structure/B427674.png)
![4-[(1-cinnamyl-4-piperidinyl)amino]-2H-chromen-2-one](/img/structure/B427675.png)

![4-[(2-thienylmethyl)amino]-2H-chromen-2-one](/img/structure/B427678.png)
![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)


